molecular formula C12H13Cl7 B14699294 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 27323-30-4

1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane

Cat. No.: B14699294
CAS No.: 27323-30-4
M. Wt: 405.4 g/mol
InChI Key: PKMVCFWOXKRRDP-UHFFFAOYSA-N
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Description

1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[221]heptane is a highly chlorinated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require the use of strong chlorinating agents and controlled environments to ensure the selective introduction of chlorine atoms at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different chlorinated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex chlorinated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying drug interactions.

    Industry: Utilized in the production of specialized materials and chemicals, such as pesticides and flame retardants.

Mechanism of Action

The mechanism by which 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The multiple chlorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.

    Pentachlorophenol: Used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.

    1,2,3,4,5-Pentachlorocyclopentane: A chlorinated cyclopentane derivative with similar chemical properties.

Uniqueness

1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both cyclopropyl and dimethyl groups, which contribute to its distinct reactivity and potential applications. Its high degree of chlorination also sets it apart from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

27323-30-4

Molecular Formula

C12H13Cl7

Molecular Weight

405.4 g/mol

IUPAC Name

1,3,4,5,5-pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H13Cl7/c1-7(2)8(13)4-10(16,11(17,18)5-8)12(7,19)6-3-9(6,14)15/h6H,3-5H2,1-2H3

InChI Key

PKMVCFWOXKRRDP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC(C1(C3CC3(Cl)Cl)Cl)(C(C2)(Cl)Cl)Cl)Cl)C

Origin of Product

United States

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